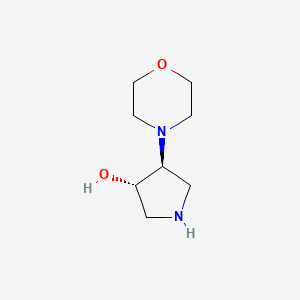

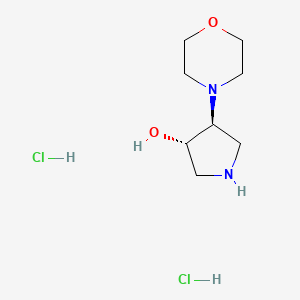

trans-4-(4-Morpholinyl)-3-pyrrolidinol

Overview

Description

“trans-4-(4-Morpholinyl)-3-pyrrolidinol” is a chemical compound with the molecular formula C10H20N2O . It is also known by other names such as trans-4-morpholinocyclohexanamine . This compound is an important intermediate in the production of various pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a procedure for obtaining trans-4-aminocyclohexanol, which could potentially be modified for the synthesis of “this compound”, has been described . This procedure involves the use of an aqueous alkaline solution .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexane ring with a morpholine group and a pyrrolidinol group attached . The exact mass of the molecule is 184.157563266 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 184.28 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 .

Scientific Research Applications

Heterocyclic Enaminonitriles Synthesis

A study by Yamagata et al. (1992) explored the reactions of 4,5-dihydro-2-morpholino- and -2-pyrrolidino-3-furancarbonitriles with dichlorocarbene, leading to the synthesis of 4-(2,4-pentadienoyl)morpholines and 1-(2,4-pentadienoyl)pyrrolidines. This work underscores the compound's role in creating complex heterocyclic structures, essential for various synthetic applications in medicinal chemistry and material science (Yamagata, Takaki, & Yamazaki, 1992).

Photophysics and Biomolecular Binding

Bonacorso et al. (2018) synthesized a series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination. The study revealed significant insights into the photophysical properties and DNA binding capabilities of these compounds, which could have implications for developing fluorescent probes and therapeutic agents (Bonacorso et al., 2018).

Structural and Spectroscopic Investigation

Remedi et al. (1998) determined the crystal structures of 1-pyrrolidino-2,4-dinitrobenzene and 1-morpholino-2,4-dinitrobenzene using single-crystal x-ray diffraction. The study provides valuable structural and spectroscopic data, contributing to a deeper understanding of the electronic properties and reactivity of similar organic compounds (Remedi, Bujn, Baggio, & Garland, 1998).

Cobalt(III) Complexes Synthesis

Amirnasr et al. (2002) discussed the synthesis of complexes involving trans-[Co(III)(bpb)(amine)2]X where the amine includes pyrrolidine and morpholine. This research is significant for the development of coordination compounds with potential applications in catalysis and materials chemistry (Amirnasr, Schenk, & Meghdadi, 2002).

Mechanism of Action

Target of Action

It’s worth noting that morpholinyl compounds often interact with various receptors and enzymes in the body, influencing numerous biological processes .

Mode of Action

The specific mode of action for this compound is not well-documentedIt’s important to note that the mode of action can vary depending on the specific targets and the biological context .

Biochemical Pathways

Morpholinyl compounds are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

The effects can vary widely depending on the specific targets of the compound and the biological context .

properties

IUPAC Name |

(3S,4S)-4-morpholin-4-ylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c11-8-6-9-5-7(8)10-1-3-12-4-2-10/h7-9,11H,1-6H2/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYNAFYREQNMKG-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CNCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1[C@H]2CNC[C@@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)

![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B3095364.png)

![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095368.png)

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)

![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/structure/B3095388.png)

![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B3095401.png)

![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095405.png)